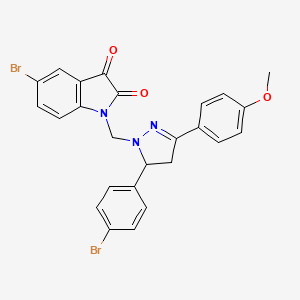

5-bromo-1-((5-(4-bromophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methyl)indoline-2,3-dione

Descripción

Propiedades

IUPAC Name |

5-bromo-1-[[3-(4-bromophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]methyl]indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19Br2N3O3/c1-33-19-9-4-15(5-10-19)21-13-23(16-2-6-17(26)7-3-16)30(28-21)14-29-22-11-8-18(27)12-20(22)24(31)25(29)32/h2-12,23H,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGQPXJRGQFPWCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)Br)CN4C5=C(C=C(C=C5)Br)C(=O)C4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19Br2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

569.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 5-bromo-1-((5-(4-bromophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methyl)indoline-2,3-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a unique structure comprising an indoline core substituted with a pyrazole moiety and brominated phenyl groups. The presence of halogens and methoxy groups is significant as these functional groups can influence biological activity.

Chemical Formula

- Molecular Formula : CHBrNO

- Molecular Weight : 454.27 g/mol

Antibacterial Activity

Research indicates that compounds with similar structural motifs exhibit notable antibacterial properties. For example, studies on related pyrazole derivatives have demonstrated effectiveness against various bacterial strains.

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 50 µg/mL |

| Compound B | Escherichia coli | 75 µg/mL |

| 5-Bromo Indoline | Pseudomonas aeruginosa | <100 µg/mL |

The compound's halogen substituents are believed to enhance its interaction with bacterial cell membranes, leading to increased permeability and ultimately bacterial cell death .

Antifungal Activity

Similar to its antibacterial properties, the antifungal activity of structurally related compounds has been documented. For instance, certain pyrazole derivatives have shown efficacy against fungi such as Candida albicans and Aspergillus flavus.

Table 2: Antifungal Activity of Related Compounds

| Compound Name | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | Candida albicans | 30 µg/mL |

| Compound D | Aspergillus flavus | 40 µg/mL |

| 5-Bromo Indoline | Candida glabrata | <50 µg/mL |

These findings suggest that the compound may interfere with fungal cell wall synthesis or disrupt cellular functions through membrane disruption .

Anticancer Activity

The potential anticancer properties of the compound have also been explored. Research indicates that indoline derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Indoline Derivatives in Cancer Treatment

A study evaluating the anticancer effects of indoline compounds found that those with bromine substitutions exhibited enhanced cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The study reported IC values in the low micromolar range for these compounds .

The biological activities of 5-bromo-1-((5-(4-bromophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methyl)indoline-2,3-dione can be attributed to several mechanisms:

- Membrane Disruption : The halogen atoms may enhance the lipophilicity of the compound, allowing it to integrate into microbial membranes.

- Enzyme Inhibition : The compound may act as an inhibitor for critical enzymes involved in cell wall synthesis or metabolic pathways in bacteria and fungi.

- Cell Cycle Modulation : In cancer cells, the compound may induce apoptosis via modulation of signaling pathways involved in cell survival and proliferation.

Análisis De Reacciones Químicas

Synthetic Pathways

The compound is synthesized through multi-step reactions involving pyrazoline ring formation, bromination, and alkylation. Key steps include:

Pyrazoline Core Formation

- Precursor Synthesis : Chalcone intermediates are prepared via Claisen-Schmidt condensation between substituted acetophenones (e.g., 4-methoxyacetophenone) and aromatic aldehydes (e.g., 4-bromobenzaldehyde) in ethanolic KOH .

- Cyclocondensation : Reaction of chalcones with hydrazine hydrate in refluxing ethanol forms 4,5-dihydro-1H-pyrazoline derivatives. NMR data (δ 3.33–4.82 ppm for H4/H4' and δ 5.49–6.70 ppm for H5) confirm the pyrazoline structure .

Bromination of Indoline-2,3-Dione

- Electrophilic Substitution : Indoline-2,3-dione undergoes bromination at position 5 using bromine (Br₂) in acetic acid, yielding 5-bromoindoline-2,3-dione .

- Characterization : Bromination is confirmed by a singlet in ¹H-NMR (δ ~7.5 ppm for aromatic protons) and mass spectrometry .

N-Alkylation of Pyrazoline

- Intermediate Activation : 5-Bromoindoline-2,3-dione is functionalized with a bromomethyl group using brominating agents like N-bromosuccinimide (NBS) under radical conditions .

- Coupling Reaction : The bromomethyl-indoline-dione reacts with the pyrazoline derivative in DMF using cesium carbonate (Cs₂CO₃) as a base, forming the final product via nucleophilic substitution .

Key Reaction Data

Substitution Reactions

- Bromine Replacement : The 5-bromo group on the indoline ring undergoes Suzuki coupling with aryl boronic acids in the presence of Pd(PPh₃)₄, forming biaryl derivatives .

- Methoxy Group Hydrolysis : Treatment with HBr/AcOH cleaves the methoxy group to a hydroxyl, confirmed by IR (loss of ~1250 cm⁻¹ C-O stretch) .

Oxidation of Pyrazoline

- Pyrazole Formation : Oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) converts the 4,5-dihydro-1H-pyrazoline to a pyrazole, evidenced by ¹H-NMR (loss of δ 3.33–4.82 ppm multiplet) .

Biological Relevance

- Antimicrobial Activity : Pyrazoline derivatives exhibit moderate antibacterial activity (MIC: 12.5–25 µg/mL against S. aureus) .

- Cytotoxicity : Brominated indoline-dione analogs show IC₅₀ values of 6.49–33.69 µM against cancer cell lines .

Structural Confirmation

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Table 1: Key Structural and Functional Comparisons

Key Observations:

Halogen Substitution :

- The 4-bromophenyl group in the target compound may enhance DNA intercalation or kinase inhibition compared to the 4-chlorophenyl analog (1d in ), as bromine’s larger atomic radius strengthens hydrophobic interactions .

- In , chloro and bromo derivatives (compounds 4–5) exhibit identical crystal structures, suggesting halogen size minimally affects packing but may modulate target binding .

Methoxy Group Position :

- The 4-methoxyphenyl group in the target compound likely improves solubility and hydrogen bonding vs. the 2-methoxyphenyl isomer in , where steric hindrance may reduce bioavailability .

Core Modifications :

- Pyrazol-3-one derivatives () prioritize antimicrobial over anticancer activity, highlighting the role of the indoline-2,3-dione core in cytotoxicity .

Key Insights:

- The target compound’s synthesis via Knoevenagel condensation () ensures regioselective pyrazoline conjugation, critical for activity .

- SHELXL and ORTEP-3 () were pivotal in resolving subtle conformational differences, such as dihedral angles between aryl groups .

Structure-Activity Relationships (SAR)

Halogen Effects :

- Bromine at indoline C5 and pyrazole C4 positions enhances electrophilicity , promoting interactions with cysteine residues in kinases .

- Chloro analogs (e.g., ) show reduced anticancer potency, likely due to weaker van der Waals interactions .

Methoxy Positioning: 4-Methoxyphenyl optimizes π-π stacking with aromatic amino acids (e.g., Phe in Bcr-Abl), while 2-methoxy () may sterically hinder binding .

Pyrazoline Conformation :

- The 4,5-dihydro-1H-pyrazole ring adopts a half-chair conformation , stabilizing the molecule in hydrophobic pockets .

Q & A

Q. What synthetic methodologies are commonly employed to prepare this compound?

The compound is typically synthesized via multi-step organic reactions, including:

- Coupling reactions : A brominated indoline-2,3-dione core is functionalized with a pyrazoline moiety through nucleophilic substitution or cross-coupling (e.g., CuI-catalyzed reactions in PEG-400/DMF mixtures) .

- Purification : Flash column chromatography (e.g., 70:30 ethyl acetate/hexane) is used to isolate intermediates, with yields around 50% .

- Characterization : , , and HRMS are standard for structural validation .

Q. How is X-ray crystallography utilized to determine its molecular structure?

Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL (v.2015+) refines the structure by analyzing bond lengths, angles, and dihedral angles. Key parameters include:

- Data-to-parameter ratio : ≥12.7 ensures reliable refinement .

- R-factor : ≤0.052 indicates high accuracy .

- Thermal displacement parameters : Validate molecular rigidity, especially in the pyrazoline and indoline rings .

Advanced Research Questions

Q. How can low yields in the final coupling step be mitigated?

Contradictory yields (e.g., 50% vs. theoretical >70%) may arise from:

- Solvent polarity : PEG-400/DMF mixtures enhance solubility but may trap impurities; switching to DMA or optimizing ratios improves efficiency .

- Catalyst loading : Excess CuI (e.g., 1.0 g per 700 mg substrate) can promote side reactions. Titration studies recommend 0.5–0.7 equivalents .

- Reaction time : Extending beyond 12 hours reduces decomposition of sensitive intermediates .

Q. How to resolve discrepancies between spectroscopic data and crystallographic results?

Discrepancies in substituent orientation (e.g., methoxyphenyl vs. bromophenyl groups) require:

- Density Functional Theory (DFT) calculations : Compare experimental SCXRD data with computed geometries to identify conformational flexibility .

- Variable-temperature NMR : Detect dynamic processes (e.g., ring puckering) that may explain NMR signal broadening .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O) influencing crystal packing vs. solution-phase behavior .

Q. What strategies are effective for evaluating biological activity?

While direct pharmacological data for this compound is limited, related pyrazoline-indoline hybrids show:

- Antifungal activity : Assess via microdilution assays against Candida albicans (IC values <10 μM) .

- GPCR modulation : Radioligand binding assays (e.g., -labeled probes) screen for cannabinoid or serotonin receptor affinity .

- Oxidative stress mitigation : DPPH radical scavenging assays quantify antioxidant potential (EC ~20–50 μM) .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity results across structural analogs?

For example, 3-(4-bromophenyl)pyrazolines exhibit variable antifungal activity due to:

- Substituent effects : Electron-withdrawing groups (e.g., -Br) enhance membrane permeability but reduce solubility .

- Stereoelectronic tuning : Methoxy groups at para-positions improve target engagement via H-bonding, but meta-substitution diminishes activity .

- Species-specificity : C. albicans vs. Aspergillus models show divergent structure-activity relationships (SAR) .

Methodological Recommendations

- Synthetic optimization : Use Design of Experiments (DoE) to map solvent/catalyst interactions .

- Crystallographic validation : Cross-validate SHELXL refinements with ORTEP-3 graphical tools to avoid overfitting .

- Biological assays : Include positive controls (e.g., fluconazole for antifungal tests) and dose-response curves to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.